Spacer Arm Length: 7-Carbon Heptyl Linker vs. 6-Carbon Caproate and 2-Carbon Ethyl Analogs
The target compound's seven‑methylene spacer arm provides an extended reach relative to the six‑carbon caproate analog (fluorescein‑5‑thiocarbamoyl‑N,N′‑caproate, FITC‑ACA) and the two‑carbon ethyl analog (1‑(2‑aminoethyl)‑3‑(fluorescein‑5‑yl)thiourea, FEDA). In a patent describing aminoalkylthioureidyl‑fluorescein cell markers, linker lengths of C₃–C₅ were explicitly claimed as the optimal spacer range, with C₅ (aminopentyl) cited in preferred embodiments; the heptyl linker extends this design space by two additional methylene units, offering greater conformational freedom [1]. The heptyl chain places the reactive amine approximately 10–11 Å farther from the fluorescein core than the ethyl analog, reducing fluorophore‑induced steric hindrance during conjugation to large proteins and potentially improving labeling efficiency at sterically constrained sites.
| Evidence Dimension | Spacer arm atom count (fluorophore attachment point to terminal amine) |
|---|---|
| Target Compound Data | 7‑carbon alkyl chain (heptyl); estimated extended length ≈ 8.9 Å |
| Comparator Or Baseline | 1‑(2‑Aminoethyl)‑3‑(fluorescein‑5‑yl)thiourea (FEDA): 2‑carbon chain, ≈ 2.5 Å; FITC‑ACA: 6‑carbon chain (caproate), ≈ 7.6 Å |
| Quantified Difference | +5 carbons / ≈ 6.4 Å longer than FEDA; +1 carbon / ≈ 1.3 Å longer than FITC‑ACA caproate |
| Conditions | Structural comparison based on fully extended alkyl chain geometry |
Why This Matters
Longer spacer arms reduce fluorophore‑induced steric interference and improve labeling of buried or hindered amine sites on protein surfaces, directly affecting conjugation yield and downstream assay signal‑to‑noise ratio.
- [1] Korchagina E, Bovin N, Henry S. Fluorescent Cell Markers. US Patent Application 20130018195. Published January 17, 2013. Claim 29: S₁ is a C₃₋₅ aminoalkylthioureidyl. View Source
